molecular formula C14H20N2O B1464593 1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one CAS No. 1018257-85-6

1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one

Cat. No.: B1464593
CAS No.: 1018257-85-6
M. Wt: 232.32 g/mol
InChI Key: ISRYDZUXGWZVCO-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one is a compound that features a piperidine ring, a phenyl group, and an aminomethyl substituent

Biochemical Analysis

Biochemical Properties

1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine-protein kinase Chk1, which is crucial for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of serine/threonine-protein kinase Chk1, leading to alterations in cell cycle progression and DNA repair mechanisms . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with serine/threonine-protein kinase Chk1 results in the modulation of the enzyme’s activity, which is essential for DNA damage response . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that it can have sustained effects on cellular processes, such as prolonged activation or inhibition of specific signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Studies have shown that there is a threshold dosage beyond which the compound’s effects become detrimental, leading to cellular toxicity and adverse physiological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular processes . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA repair enzymes or to the mitochondria to influence metabolic processes . These localizations are essential for the compound’s role in various cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one typically involves the reaction of a piperidine derivative with a phenylacetone derivative under specific conditions. One common method involves the reductive amination of phenylacetone with 3-(aminomethyl)piperidine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts such as Raney nickel or palladium on carbon may be employed to facilitate the hydrogenation steps .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one is unique due to its combination of a piperidine ring, phenyl group, and aminomethyl substituent, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler analogs .

Properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-10-13-7-4-8-16(11-13)14(17)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRYDZUXGWZVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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